Methyl 2-(2,6-diaminophenyl)acetate
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Overview
Description
Methyl 2-(2,6-diaminophenyl)acetate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two amino groups at the 2 and 6 positions, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,6-diaminophenyl)acetate typically involves the esterification of 2-(2,6-diaminophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(2,6-diaminophenyl)acetic acid+methanolacid catalystmethyl 2-(2,6-diaminophenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-diaminophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 2-(2,6-dinitrophenyl)acetate.
Reduction: Formation of 2-(2,6-diaminophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(2,6-diaminophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2,6-diaminophenyl)acetate involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-diaminophenyl)acetate
- Methyl 2-(3,5-diaminophenyl)acetate
- Methyl 2-(2,6-diaminobenzyl)acetate
Uniqueness
Methyl 2-(2,6-diaminophenyl)acetate is unique due to the specific positioning of the amino groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-(2,6-diaminophenyl)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5,10-11H2,1H3 |
InChI Key |
VCKIJAPQGBZVKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC=C1N)N |
Origin of Product |
United States |
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